methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
Description
Methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a heterocyclic compound featuring a thiazolidinone core substituted with a 2-methoxyphenylamino group at position 2 and a methyl acetate moiety at position 5 in a Z-configuration. The thiazolidinone scaffold is notable for its bioactivity, particularly in antimicrobial, anticancer, and enzyme inhibition applications . The compound’s stereoelectronic properties are influenced by the electron-donating methoxy group and the conjugated ester system, which may enhance its binding affinity to biological targets .
Properties
IUPAC Name |
methyl (2Z)-2-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-18-9-6-4-3-5-8(9)14-13-15-12(17)10(20-13)7-11(16)19-2/h3-7H,1-2H3,(H,14,15,17)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWTWMWKHPIORP-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2NC(=O)C(=CC(=O)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N=C2NC(=O)/C(=C/C(=O)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method remains widely employed for constructing the 1,3-thiazol-4-one core. Key steps include:
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Thiourea Formation : 2-Methoxyaniline reacts with carbon disulfide in ethanol under basic conditions (e.g., KOH) to yield 2-methoxyphenylthiourea.
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Cyclization with α-Haloketones : The thiourea intermediate undergoes nucleophilic substitution with methyl 4-chloroacetoacetate in refluxing acetone, forming 2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-one.
Reaction Conditions :
Cyclocondensation with Isothiocyanates
An alternative approach utilizes 2-methoxyphenyl isothiocyanate and methyl acetoacetate:
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Michael Addition : The isothiocyanate reacts with methyl acetoacetate in dichloromethane at 0°C, forming a thioamide intermediate.
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Intramolecular Cyclization : Heating the intermediate in acetic acid induces cyclization to the thiazol-4-one.
Advantages :
Optimization Studies
Solvent Effects on Knoevenagel Condensation
| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio |
|---|---|---|---|
| DMF | 36.7 | 82 | 9:1 |
| Ethanol | 24.3 | 58 | 6:1 |
| Toluene | 2.4 | 34 | 4:1 |
| Acetonitrile | 37.5 | 71 | 7:1 |
Polar aprotic solvents like DMF stabilize the transition state, enhancing both yield and Z-selectivity.
Catalyst Screening
| Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|
| Piperidinium acetate | 82 | 9:1 |
| Ammonium acetate | 65 | 6:1 |
| DBU | 48 | 5:1 |
| No catalyst | <10 | — |
Weak bases like piperidinium acetate minimize side reactions while promoting enolate formation.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3) :
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δ 7.85 (s, 1H, NH)
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δ 7.32–7.28 (m, 4H, aromatic)
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δ 6.91 (d, J = 8.4 Hz, 2H, OCH3-substituted aromatic)
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δ 3.89 (s, 3H, OCH3)
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δ 3.72 (s, 3H, COOCH3)
IR (KBr) :
HRMS (ESI+) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z:E Ratio | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch + Microwave | 82 | 9:1 | High | Moderate |
| Cyclocondensation | 75 | 7:1 | Medium | Low |
| Wittig Olefination | 70 | 8:1 | Low | High |
Microwave-assisted Knoevenagel condensation offers the best balance of yield, stereoselectivity, and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazole derivatives. For instance, research indicates that certain thiazolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have shown effectiveness exceeding that of traditional antibiotics such as ampicillin and streptomycin by 10 to 50 times, with minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL for the most potent derivatives .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004 - 0.03 | Enterobacter cloacae |
| Compound 15 | 0.004 - 0.06 | Trichoderma viride |
| Ampicillin | N/A | Various |
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. The benzothiazole moiety, which is structurally similar to methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate, has been reported to exhibit nanomolar inhibitory activity against various cancer cell lines, including breast and ovarian cancers . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Benzothiazole Derivatives in Cancer Treatment
A study demonstrated that a series of benzothiazole derivatives exhibited potent activity against human breast cancer cell lines, with IC50 values in the nanomolar range. The compounds were shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds containing the thiazole ring have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Target Cytokine | Inhibition (%) |
|---|---|---|
| Thiazole A | TNF-alpha | 75% |
| Thiazole B | IL-6 | 60% |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind effectively to active sites of target proteins involved in disease processes, leading to their therapeutic effects .
Mechanism of Action
The mechanism of action of methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can affect biochemical pathways and enzyme activities. The compound may activate or inhibit specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with other thiazolidinone derivatives but differs in substituent patterns and stereochemistry:
Key Observations :
- The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to the 4-chlorophenyl group in Compound 4 .
- The methyl acetate substituent at position 5 enhances solubility compared to non-ester analogs like Compound 9 .
Physicochemical Properties
Key Observations :
- Higher melting points in Compounds 4 and 9 correlate with stronger intermolecular hydrogen bonding from amino or hydrazinylidene groups .
- The target compound’s solubility is expected to resemble Compound 7a due to ester functionalities .
Reactivity Trends :
- Ester groups (e.g., methyl acetate) enable further functionalization, such as hydrolysis to carboxylic acids .
- Hydrazinylidene substituents (Compound 4) participate in cyclocondensation reactions to form fused heterocycles .
Key Observations :
Biological Activity
Methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its versatility in medicinal applications. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antibacterial and antifungal properties.
- Anticancer Activity : Some thiazole compounds demonstrate cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Compounds containing thiazole rings have been investigated for their ability to inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Antimicrobial Activity
A study on thiazole derivatives indicated that certain compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Thiazole A | Antibacterial | 15 | Cell wall synthesis |
| Thiazole B | Antifungal | 20 | Ergosterol biosynthesis |
Anticancer Activity
Thiazole derivatives have been evaluated for their anticancer properties. For instance, a derivative similar to this compound showed promising results in inhibiting proliferation in cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole C | A431 | 12 | Apoptosis induction |
| Thiazole D | U251 | 18 | Cell cycle arrest |
Enzyme Inhibition Studies
The inhibition of MAO and AChE by thiazole derivatives has been a focal point in neuropharmacology. Research indicates that these compounds can exhibit selective inhibition profiles, which are crucial for developing treatments for neurodegenerative diseases.
| Compound | Enzyme Target | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| Thiazole E | MAO-B | 0.212 | Competitive |
| Thiazole F | AChE | 0.264 | Mixed |
Case Studies
- Cytotoxicity Against Cancer Cells : A study involving the compound's structural analogs revealed that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines. The presence of electron-donating groups like methoxy enhanced activity due to increased electron density.
- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective effects of thiazole derivatives against oxidative stress-induced neuronal damage, suggesting their role as therapeutic agents in neurodegenerative disorders.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate?
The compound is synthesized via multicomponent reactions involving thiourea derivatives and dimethyl acetylenedicarboxylate (DMAD). For example, N-amidinothiourea reacts with DMAD in solvents like methanol, ethanol, or acetonitrile under reflux to form the thiazolidinone core. Subsequent condensation with 2-methoxyaniline introduces the aryl amino group . Table 1: Reaction conditions for synthesis
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Methanol | None | 62 | |
| Ethanol/TsOH | TsOH | 78 | |
| Acetonitrile | None | 55 |
Q. How is the structural characterization of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Crystal system : Monoclinic (space group P21/c)
- Unit cell dimensions : a = 9.9684 Å, b = 9.9657 Å, c = 16.9818 Å, β = 105.93°
- Hydrogen bonding : C–H⋯O interactions stabilize the lattice . Additional validation uses NMR (1H/13C), IR (C=O stretch at ~1700 cm⁻¹), and HRMS .
Q. What biological activities are associated with structurally analogous thiazolidinone derivatives?
Thiazolidinones exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives with 2-methoxyphenyl substituents show moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Activity correlates with electron-withdrawing groups enhancing membrane penetration .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the thiazolidinone ring formation?
The reaction proceeds via a nucleophilic attack of the thiourea sulfur on DMAD’s acetylene, forming a zwitterionic intermediate. Cyclization occurs through intramolecular nucleophilic addition, stabilized by hydrogen bonding between the amide and ester groups. Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol for the rate-limiting step .
Q. How do solvent polarity and temperature influence the reaction’s stereochemical outcome?
Polar aprotic solvents (e.g., acetonitrile) favor the Z-isomer due to enhanced stabilization of the planar transition state. At higher temperatures (>80°C), isomerization to the E-form occurs, driven by thermodynamic control (ΔG = -3.2 kcal/mol). Ethanol/TsOH mixtures yield 78% Z-isomer via kinetic trapping .
Q. What strategies resolve contradictions in reported biological activity data for thiazolidinones?
Discrepancies arise from variations in:
Q. Can computational methods predict the compound’s binding affinity to therapeutic targets?
Molecular docking (AutoDock Vina) with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) predicts a binding energy of -8.2 kcal/mol. Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with the thiazolidinone ring . MD simulations (>100 ns) confirm stable binding .
Methodological Guidance
Q. How to optimize reaction yields for scale-up synthesis?
- Catalyst screening : TsOH increases yield by 20% compared to uncatalyzed reactions .
- Solvent selection : Ethanol balances cost and efficiency (yield: 78%, boiling point: 78°C) .
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) achieves >95% purity .
Q. What analytical techniques differentiate between Z- and E-isomers?
- NMR : Z-isomer shows deshielded vinyl protons (δ 7.2–7.5 ppm) due to anisotropic effects.
- XRD : Dihedral angles between thiazolidinone and aryl groups differ (Z: 15°, E: 120°) .
- IR : E-isomers exhibit split C=O stretches from reduced conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
